Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate
Description
Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a 3-cyanopyrazin-2-yloxy substituent. This structure is pivotal in medicinal chemistry, often serving as an intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 3-(3-cyanopyrazin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2,3)22-14(20)19-8-4-5-11(10-19)21-13-12(9-16)17-6-7-18-13/h6-7,11H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFICHSRIZLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C14H21N3O4, with a molecular weight of approximately 295.34 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a cyanopyrazine moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, some studies suggest that related compounds can inhibit specific kinases, which play crucial roles in cell proliferation and survival, particularly in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For example:
- Inhibition of CHK1 Kinase : Compounds that inhibit Checkpoint Kinase 1 (CHK1) have shown promise in cancer therapy by inducing apoptosis in cancer cells . The mechanism involves disrupting cell cycle regulation, leading to increased sensitivity to DNA-damaging agents.
Neuroprotective Effects
Research has also explored the neuroprotective properties of piperidine derivatives. These compounds may exert effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies
- CHK1 Inhibition : A study demonstrated that certain piperidine derivatives inhibited CHK1 activity, resulting in enhanced efficacy of chemotherapeutic agents in vitro . The study provided evidence supporting the role of these compounds in cancer treatment.
- Neuroprotection : Another investigation into related piperidine compounds showed their ability to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to five analogs (Table 1), highlighting substituent diversity and its impact on properties.
Key Differences and Implications
Substituent Effects
- Electron-Withdrawing Groups: The cyano group in the target compound increases polarity and reactivity compared to the chloro analog (), which has weaker electron-withdrawing effects [5]. The nitro group in ’s compound enhances electrophilicity, making it more reactive in nucleophilic substitutions than the target compound [4].
- The pyrazolo-pyrimidine-indazole moiety () offers multiple hydrogen-bonding sites, likely enhancing solubility and target engagement [3].
Physicochemical Properties
- Polarity and Solubility: The target compound’s cyano group likely improves aqueous solubility over the chloro analog () but may reduce lipid membrane permeability compared to the fluoropyridinyl derivative () [5][5].
- Elemental Analysis: ’s compound shows minor deviations between calculated and observed elemental analysis (e.g., C: 60.34 vs. 60.84 calc), suggesting slight impurities or hydration [3].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
